molecular formula C22H22N6O2S B2667252 N-(2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide CAS No. 1396686-04-6

N-(2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide

Cat. No. B2667252
CAS RN: 1396686-04-6
M. Wt: 434.52
InChI Key: HYLSQVRGPHWNMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide is a useful research compound. Its molecular formula is C22H22N6O2S and its molecular weight is 434.52. The purity is usually 95%.
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Scientific Research Applications

Heterocyclic Compounds as Antibacterial Agents

Heterocyclic compounds, including thiazoles and triazoles, have been extensively studied for their antibacterial properties. The synthesis and biological evaluation of novel derivatives reveal their potential as promising antibacterial agents, showcasing excellent biocidal properties against a range of Gram-positive and Gram-negative bacteria, as well as yeast-like and filamentous fungi (Youssef et al., 2011). This highlights the utility of such compounds in addressing the increasing need for new antimicrobials due to rising antibiotic resistance.

Design and Synthesis for Antituberculosis Activity

The design and synthesis of thiazole-aminopiperidine hybrid analogues have demonstrated significant activity against Mycobacterium tuberculosis, one of the leading bacterial pathogens globally. These compounds have shown promising results in inhibiting the growth of tuberculosis bacteria, indicating their potential role in developing new treatments for this infectious disease (Jeankumar et al., 2013).

Anticancer Research Applications

Heterocyclic compounds are also being explored for their anticancer activities. Novel synthetic routes have led to the creation of compounds that exhibit significant cytotoxic activities against various cancer cell lines, suggesting their potential as anticancer agents. Such studies are crucial for the development of more effective and targeted cancer therapies (Rahmouni et al., 2016).

properties

IUPAC Name

N-[2-(3-cyclopropyl-5-oxo-4-phenyl-1,2,4-triazol-1-yl)ethyl]-4-methyl-2-pyrrol-1-yl-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N6O2S/c1-15-18(31-21(24-15)26-12-5-6-13-26)20(29)23-11-14-27-22(30)28(17-7-3-2-4-8-17)19(25-27)16-9-10-16/h2-8,12-13,16H,9-11,14H2,1H3,(H,23,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYLSQVRGPHWNMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)N2C=CC=C2)C(=O)NCCN3C(=O)N(C(=N3)C4CC4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide

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